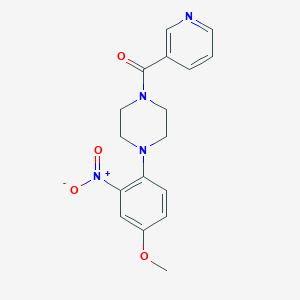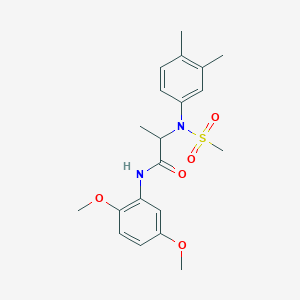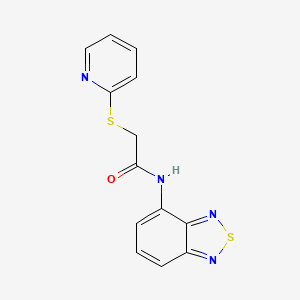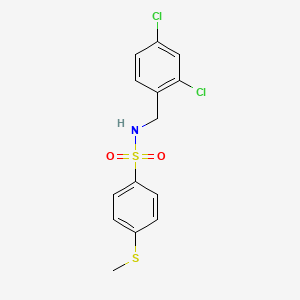
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various applications, including as a potential therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the generation of ROS and subsequent activation of the mitochondrial apoptotic pathway. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to induce apoptosis in cancer cells through the release of cytochrome c from mitochondria and subsequent activation of caspase-3. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Biochemical and physiological effects:
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have several biochemical and physiological effects, including the induction of ROS generation, apoptosis, and autophagy in cancer cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to selectively accumulate in lysosomes and emit a strong fluorescence signal, making it a useful tool for studying lysosome-related diseases. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been reported to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its selective accumulation in lysosomes and its ability to induce apoptosis and autophagy in cancer cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine also emits a strong fluorescence signal, making it a useful tool for imaging of lysosomes in living cells. However, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has some limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Future Directions
There are several future directions for research on 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine. One direction is to further study its mechanism of action, particularly its role in inducing autophagy in cancer cells. Another direction is to optimize the synthesis method of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine to improve its yield and purity. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could be further studied for its potential therapeutic applications, particularly in lysosomal storage disorders and cancer. Finally, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could be modified to improve its solubility and reduce its potential toxicity in vivo.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is a piperazine derivative that has shown promise in various scientific research applications, including as a fluorescent probe for imaging of lysosomes and as a potential therapeutic agent for cancer. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its ability to induce apoptosis and autophagy in cancer cells and its selective accumulation in lysosomes. However, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine also has some limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo. Future research on 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could focus on optimizing its synthesis method, studying its mechanism of action, and exploring its potential therapeutic applications.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for imaging of lysosomes in living cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to selectively accumulate in lysosomes and emit a strong fluorescence signal upon excitation, making it a useful tool for studying lysosome-related diseases such as lysosomal storage disorders. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied as a potential therapeutic agent for cancer, as it has been shown to induce apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation.
properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-14-4-5-15(16(11-14)21(23)24)19-7-9-20(10-8-19)17(22)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMJOJQRHYGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4172352.png)

![ethyl 3-({[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4172361.png)

![N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4172376.png)

![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4172404.png)
![isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4172411.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4172414.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4172430.png)
amino]benzamide](/img/structure/B4172432.png)

![ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4172453.png)
